ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate
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Overview
Description
- Starting material: 2-nitrothiophene
- Reaction: Nitration followed by amide formation
- Conditions: Nitration with nitric acid, amide formation with amine under basic conditions
Step 3: Esterification
- Starting material: Benzofuran derivative with carboxylic acid group
- Reaction: Esterification with ethanol
- Conditions: Acidic medium, reflux
Industrial Production Methods
Industrial production of ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the nitrothiophene moiety through a series of substitution reactions. The ester group is usually introduced via esterification reactions.
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Step 1: Formation of Benzofuran Core
- Starting material: 2-hydroxybenzaldehyde
- Reaction: Cyclization with acetic anhydride
- Conditions: Acidic medium, reflux
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitrothiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)
Major Products Formed
Oxidation: Formation of amino derivatives
Reduction: Formation of carboxylic acids
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate
- Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Uniqueness
Ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate is unique due to its benzofuran core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
ethyl 3-[(5-nitrothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S/c1-2-23-16(20)14-13(9-5-3-4-6-10(9)24-14)17-15(19)11-7-8-12(25-11)18(21)22/h3-8H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCUHYRQMNPOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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